molecular formula C12H15BrClNO2 B1597725 (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-91-8

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597725
M. Wt: 320.61 g/mol
InChI Key: XQKUKSHCIVXCSU-UTONKHPSSA-N
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Description

“®-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” appears to be a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2-carboxylic acid” part suggests the presence of a carboxylic acid functional group on the second carbon of the pyrrolidine ring. The “(4-Bromobenzyl)” part indicates a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom on the fourth carbon of the benzene ring. The “hydrochloride” indicates that the compound is a hydrochloride salt, which means it has been treated with hydrochloric acid.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolidine ring, followed by the introduction of the carboxylic acid and bromobenzyl groups. The final step would likely involve treatment with hydrochloric acid to form the hydrochloride salt. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a chiral center (indicated by the “®” in the name). The pyrrolidine ring would provide a cyclic structure, the carboxylic acid group would introduce polarity, and the bromobenzyl group would add further complexity and potential for interactions with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would depend on the conditions and the other compounds present. The carboxylic acid group could potentially engage in reactions such as esterification or amide formation. The bromine atom on the benzyl group could potentially be displaced in a nucleophilic aromatic substitution reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the carboxylic acid group would likely make the compound acidic and polar, and the bromobenzyl group could potentially increase the compound’s reactivity.


Scientific Research Applications

Synthesis and Stereochemistry

  • Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were synthesized through a process involving nucleophilic addition and intramolecular elimination, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Ruano, Alemán, & Cid, 2006). This methodology could potentially be adapted for the synthesis of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, emphasizing the control of stereoselectivity.

Structural Characterization and Molecular Interactions

  • The structural characterization of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline showed the conformation of the pyrrolidine ring, which is relevant for understanding the molecular interactions and stability of similar compounds (Rajalakshmi et al., 2013). This work underscores the importance of conformational studies in the development of bioactive compounds.

Antioxidant and Anticholinergic Activities

  • Research on the synthesis of biologically active bromophenols, including derivatives of pyrrolidin-2-one, highlighted their potent antioxidant and anticholinergic activities. These compounds were evaluated using various bioanalytical antioxidant methods and tested against cholinergic enzymes, showing significant biological activities (Rezai et al., 2018). This suggests that derivatives of pyrrolidine, including (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, could be explored for similar biological applications.

Ligand Chemistry and Catalysis

  • Studies on ligand-controlled regioselectivity in catalysis using rhodium N-heterocyclic carbene compounds illustrated the complex interplay between ligands and metal centers, affecting the outcome of catalytic reactions (Di Giuseppe et al., 2012). This research could be relevant for developing catalytic systems involving (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride as a ligand or intermediate.

Safety And Hazards

As with any chemical compound, handling “®-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the bromine atom and the carboxylic acid group.


Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, but without more specific information, it’s difficult to predict.


Please note that this is a general analysis based on the name and structure of the compound. For a detailed and accurate analysis, specific literature sources and experimental data would be needed. Always follow standard safety procedures when handling chemical compounds. If you have more specific information or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

(2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUKSHCIVXCSU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375954
Record name (R)-alpha-(4-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

637020-91-8
Record name (R)-alpha-(4-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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